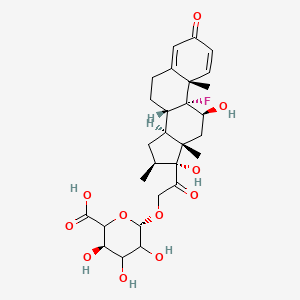
Betamethason-beta-D-Glucuronid
Übersicht
Beschreibung
Betamethasone beta-D-Glucuronide is a useful research compound. Its molecular formula is C28H37FO11 and its molecular weight is 568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Betamethasone beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Betamethasone beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Toxikologie
Betamethason-beta-D-Glucuronid: wird in der pharmazeutischen Toxikologie als Referenzstandard verwendet. Es unterstützt die Identifizierung und Quantifizierung von Steroidmetaboliten in biologischen Proben . Diese Anwendung ist entscheidend für den Medikamententest und die Gewährleistung der Sicherheit pharmazeutischer Produkte.
Entwicklung von Enzymassays
Bei der Entwicklung von Enzymassays dient This compound als kompetitives Substrat in Fluoreszenzassays, die die Produktion von β-D-Glucuroniden aus rekombinanten UDP-Glykosyltransferase-Enzymen messen . Dies ist von Bedeutung für das Hochdurchsatz-Screening in der Medikamentenforschung.
Studien zum Medikamentenstoffwechsel
Die Verbindung wird verwendet, um den Medikamentenstoffwechsel zu untersuchen, insbesondere die Hydrolyseeffizienz von β-Glucuronidasen gegenüber verschiedenen Medikamenten . Das Verständnis des Stoffwechsels von Medikamenten wie Opioiden kann zu besseren therapeutischen Ergebnissen und personalisierten Medizinansätzen führen.
Onkologie
In der Krebsforschung wird This compound auf seine potenzielle Rolle in der personalisierten Krebstherapie untersucht. Es könnte verwendet werden, um Protokolle für β-Glucuronidase-basierte Behandlungen zu optimieren, die in gezielten Medikamentenverabreichungssystemen von Bedeutung sind .
Biochemische Analyse
Biochemical Properties
Betamethasone beta-D-Glucuronide plays a significant role in biochemical reactions involving glucuronidation. It interacts with the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone, forming Betamethasone beta-D-Glucuronide . This interaction is crucial for the detoxification and elimination of betamethasone from the body. Additionally, Betamethasone beta-D-Glucuronide can be hydrolyzed by beta-glucuronidase, releasing the active betamethasone .
Cellular Effects
Betamethasone beta-D-Glucuronide influences various cellular processes. It affects cell signaling pathways by modulating the activity of glucocorticoid receptors, which are involved in the regulation of gene expression . This compound can alter cellular metabolism by influencing the expression of enzymes involved in glucose and lipid metabolism. Betamethasone beta-D-Glucuronide also impacts cell proliferation and apoptosis, particularly in immune cells, by modulating the expression of cytokines and other signaling molecules .
Molecular Mechanism
The molecular mechanism of Betamethasone beta-D-Glucuronide involves its interaction with glucocorticoid receptors. Upon hydrolysis by beta-glucuronidase, betamethasone is released and binds to glucocorticoid receptors, initiating a cascade of events that lead to changes in gene expression . This binding results in the activation or repression of target genes involved in inflammatory responses, immune function, and metabolism. Betamethasone beta-D-Glucuronide also inhibits the activity of certain enzymes, such as phospholipase A2, reducing the production of pro-inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Betamethasone beta-D-Glucuronide change over time. The compound is relatively stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence of beta-glucuronidase . Long-term studies have shown that Betamethasone beta-D-Glucuronide can have sustained anti-inflammatory effects, but prolonged exposure may lead to cellular adaptations, such as changes in receptor sensitivity and gene expression patterns .
Eigenschaften
IUPAC Name |
(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXMSIBGRGDSX-FZQPNPHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


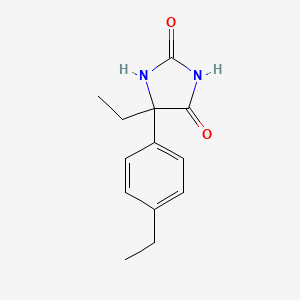
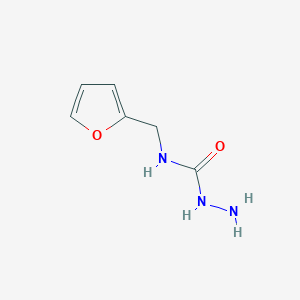
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
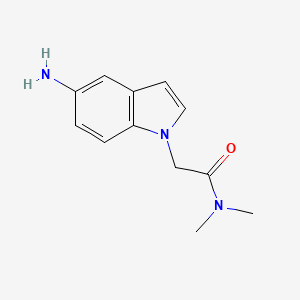


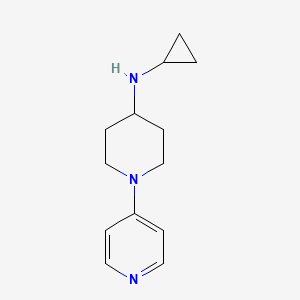
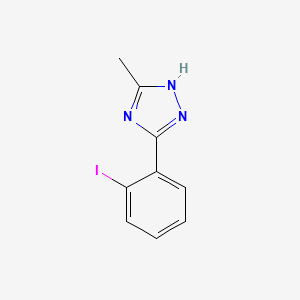
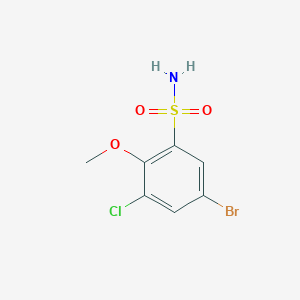
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
